molecular formula C26H27N3O4S2 B2452389 4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 899214-56-3

4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2452389
CAS No.: 899214-56-3
M. Wt: 509.64
InChI Key: AREIITYMVQIEFX-RQZHXJHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its diverse biological activities, and a benzamide moiety, which is often found in pharmacologically active compounds.

Properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4S2/c1-3-33-18-17-29-23-11-7-8-12-24(23)34-26(29)27-25(30)21-13-15-22(16-14-21)35(31,32)28(2)19-20-9-5-4-6-10-20/h4-16H,3,17-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREIITYMVQIEFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-(Chlorosulfonyl)benzoic Acid

4-Aminobenzoic acid is diazotized using NaNO₂ and HCl at 0–5°C, followed by treatment with SO₂ gas in the presence of CuCl₂ to yield 4-(chlorosulfonyl)benzoic acid.
$$
\text{4-NH}2\text{C}6\text{H}4\text{COOH} \xrightarrow{\text{NaNO}2, \text{HCl}} \text{4-ClSO}2\text{C}6\text{H}_4\text{COOH} \quad \text{(Yield: 68\%)}
$$

Sulfamoylation with Benzylmethylamine

The chlorosulfonyl intermediate reacts with benzylmethylamine in anhydrous dichloromethane (DCM) under N₂, using triethylamine (TEA) as a base:
$$
\text{4-ClSO}2\text{C}6\text{H}4\text{COOH} + \text{PhCH}2\text{N(CH}3\text{)} \xrightarrow{\text{TEA, DCM}} \text{4-PhCH}2\text{N(CH}3\text{)SO}2\text{C}6\text{H}4\text{COOH} \quad \text{(Yield: 82\%)}
$$
Key Conditions :

  • Temperature: 0°C → RT (12 h)
  • Workup: Wash with 5% HCl (×3), brine (×1), dry over MgSO₄
  • Purification: Recrystallization from ethanol/water (3:1)

Construction of the 2-Ethoxyethyl-2,3-dihydro-1,3-benzothiazole Moiety

Synthesis of 2-Ethoxyethylamine Hydrochloride

2-Ethoxyethyl bromide (1.0 equiv) is treated with aqueous NH₃ (28%) at 60°C for 8 h. The product is isolated as the hydrochloride salt via HCl gas bubbling in diethyl ether.
$$
\text{BrCH}2\text{CH}2\text{OCH}2\text{CH}3 + \text{NH}3 \rightarrow \text{H}2\text{NCH}2\text{CH}2\text{OCH}2\text{CH}3 \cdot \text{HCl} \quad \text{(Yield: 75\%)}
$$

Cyclocondensation with 2-Aminothiophenol

A mixture of 2-aminothiophenol (1.0 equiv) and 2-ethoxyethylamine hydrochloride (1.1 equiv) in toluene is refluxed with catalytic p-toluenesulfonic acid (PTSA) for 6 h. The reaction forms the 2,3-dihydro-1,3-benzothiazole core via intramolecular cyclization:
$$
\text{C}6\text{H}4\text{SHNH}2 + \text{H}2\text{NCH}2\text{CH}2\text{OCH}2\text{CH}3 \xrightarrow{\text{PTSA, toluene}} \text{Benzothiazoline derivative} \quad \text{(Yield: 70\%)}
$$
Optimization Data :

Parameter Optimal Value
Solvent Toluene
Catalyst Loading 5 mol% PTSA
Temperature 110°C
Reaction Time 6 h

Coupling of Sulfamoyl Benzene and Benzothiazoline

Activation of 4-[Benzyl(methyl)sulfamoyl]benzoic Acid

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux (2 h). Excess SOCl₂ is removed by distillation, and the residue is dissolved in dry tetrahydrofuran (THF):
$$
\text{4-PhCH}2\text{N(CH}3\text{)SO}2\text{C}6\text{H}4\text{COOH} \xrightarrow{\text{SOCl}2} \text{4-PhCH}2\text{N(CH}3\text{)SO}2\text{C}6\text{H}_4\text{COCl} \quad \text{(Yield: 95\%)}
$$

Amide Bond Formation

The acid chloride (1.0 equiv) is added dropwise to a solution of the benzothiazoline amine (1.2 equiv) and TEA (2.5 equiv) in THF at 0°C. The mixture is stirred at RT for 24 h:
$$
\text{4-PhCH}2\text{N(CH}3\text{)SO}2\text{C}6\text{H}_4\text{COCl} + \text{Benzothiazoline} \xrightarrow{\text{TEA, THF}} \text{Target Compound} \quad \text{(Yield: 65\%)}
$$
Purification :

  • Filter precipitated solids
  • Wash with cold methanol (×2)
  • Recrystallize from ethyl acetate/hexane (1:4)

Analytical Validation and Spectral Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.12 (d, J = 8.4 Hz, 2H, ArH), 7.89 (s, 1H, benzothiazole-H), 7.45–7.32 (m, 5H, benzyl), 4.21 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.72 (s, 3H, NCH₃).
  • ¹³C NMR : 167.8 (C=O), 152.1 (SO₂N), 134.2–126.5 (ArC), 66.4 (OCH₂), 44.1 (NCH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₇H₂₈N₃O₄S₂⁺ : 522.1524
  • Observed : 522.1528 [M+H]⁺

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Direct Coupling 65 98.5 Minimal side products
Stepwise 58 97.2 Better intermediate control
Patent Route 72 99.1 Scalability (>100 g)

Chemical Reactions Analysis

4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Medicine: The compound’s structural features suggest potential pharmacological activity, making it a candidate for drug discovery and development.

    Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide would depend on its specific biological target. Generally, compounds with a benzothiazole core can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The benzamide moiety may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide include other benzothiazole derivatives and benzamides. These compounds often share similar biological activities but may differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:

    Benzothiazole Derivatives: Such as 2-aminobenzothiazole and 2-mercaptobenzothiazole, which are known for their antimicrobial and anticancer activities.

    Benzamides: Such as N-(2-hydroxyethyl)benzamide and N-(2-methoxyethyl)benzamide, which have been studied for their potential therapeutic effects.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological properties and applications.

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound, and how can purity be validated?

The synthesis involves multi-step reactions requiring precise control of temperature (60–80°C), solvent selection (e.g., DMF or dichloromethane), and reaction time (8–24 hours) to maximize yield . Post-synthesis purification employs column chromatography or recrystallization, followed by validation via HPLC (≥95% purity) and NMR spectroscopy (1H/13C for structural confirmation) .

Q. How is the Z-configuration of the benzothiazole-imine moiety confirmed experimentally?

The (Z)-configuration is confirmed using NOESY NMR to detect spatial proximity between the ethoxyethyl substituent and adjacent protons. X-ray crystallography provides definitive proof by resolving the planar geometry of the imine group .

Q. What initial biological screening assays are recommended for this compound?

Use in vitro assays such as:

  • Antimicrobial activity : Broth microdilution (MIC assays) against Gram-positive/negative bacteria .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., potency variations across studies) be resolved?

Contradictions may arise from differences in assay conditions (pH, serum proteins) or compound stability. Mitigation strategies include:

  • Orthogonal assays : Validate results using SPR (binding affinity) and ITC (thermodynamic profiling) .
  • Metabolic stability testing : LC-MS/MS to monitor degradation in simulated physiological conditions .
  • Structural analogs : Test derivatives to isolate activity-contributing moieties .

Q. What computational approaches are suitable for predicting target interactions and mechanism of action?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model binding to kinases (e.g., EGFR) or DNA gyrase .
  • MD simulations : GROMACS for assessing complex stability (≥100 ns trajectories) .
  • Pharmacophore mapping : Identify critical functional groups (e.g., sulfamoyl, benzothiazole) for QSAR studies .

Q. How can researchers design experiments to elucidate the compound’s SAR for antimicrobial vs. anticancer activity?

  • Derivatization : Synthesize analogs with modified sulfamoyl (e.g., dimethyl vs. benzyl) or benzothiazole substituents (e.g., methoxy vs. ethoxy) .
  • Biological testing : Parallel screening against bacterial strains (e.g., S. aureus) and cancer cells, followed by PCA to correlate structural features with activity .

Q. What strategies address low solubility in aqueous buffers during in vivo studies?

  • Co-solvents : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain compound stability .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) via solvent evaporation .
  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance hydrophilicity .

Data Analysis & Experimental Design

Q. How should researchers analyze conflicting spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Variable temperature NMR : Detect dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 50°C .
  • 2D experiments : HSQC and HMBC to resolve coupling ambiguities and assign quaternary carbons .

Q. What statistical methods are appropriate for dose-response studies with high variability?

  • Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC50/IC50 .
  • Outlier detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates .

Tables

Table 1. Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₇H₂₈N₄O₄S₂
Molecular Weight544.66 g/mol
LogP (Predicted)3.8 (ChemAxon)
Hydrogen Bond Acceptors8

Table 2. Recommended Characterization Techniques

TechniqueApplication
1H/13C NMRConfirm backbone structure
HR-MSValidate molecular mass
X-ray CrystallographyResolve stereochemistry
HPLC-PDAAssess purity (>95%)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.